

Biological activity of 3-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498

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An In-depth Technical Guide on the Biological Activity of **3-Methoxypyridine-2-carboxylic Acid**

Executive Summary: **3-Methoxypyridine-2-carboxylic acid**, also known as 3-methoxypicolinic acid, is a pyridine carboxylic acid derivative. While the biological activity of this specific compound is not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives are recognized for significant roles in drug discovery and biological processes.^[1] This guide synthesizes the available information on **3-Methoxypyridine-2-carboxylic acid** and explores the well-documented biological activities of its structural analogs and derivatives, including their potential anticancer and antimicrobial properties. Detailed experimental protocols for evaluating such activities are provided, alongside graphical representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to 3-Methoxypyridine-2-carboxylic Acid

3-Methoxypyridine-2-carboxylic acid is an organic compound belonging to the family of pyridine carboxylic acids, which includes essential vitamers like nicotinic acid (Vitamin B3).^[2] ^[3] Its structure features a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a scaffold for potential interactions with biological targets, making its derivatives a subject of interest in medicinal chemistry.^[1]

Chemical Identifiers:

- IUPAC Name: **3-methoxypyridine-2-carboxylic acid**^[2]
- CAS Number: 16478-52-7^[2]
- Molecular Formula: C₇H₇NO₃^[2]
- Molecular Weight: 153.14 g/mol ^[2]
- SMILES: COC1=C(N=CC=C1)C(=O)O^[2]
- InChIKey: RJXVAGCQRMBMCI-UHFFFAOYSA-N^[2]

The pyridine scaffold is a common motif in many biologically active molecules due to its ability to engage with enzymes and receptors.^[4] The presence of both a carboxylic acid and a methoxy group suggests potential for hydrogen bonding and influencing solubility, key properties in drug design.^[4]

Biological Activities of Derivatives and Related Compounds

Direct studies on the biological effects of **3-Methoxypyridine-2-carboxylic acid** are limited. However, extensive research into its derivatives reveals significant potential in several therapeutic areas.

Anticancer and Cytotoxic Activity of Derivatives

Numerous studies have demonstrated the potent antiproliferative effects of various methoxypyridine derivatives against a range of human cancer cell lines. These compounds often serve as scaffolds for the development of novel anticancer agents.

For instance, a series of 4-aryl-6-(2,5-dichlorophen-3-yl)-2-methoxypyridine-3-carbonitriles showed promising, broad-spectrum cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds exhibiting high selectivity for cancer cells over normal human fibroblast cells.^[5] Similarly, novel copper(II) coordination compounds involving methoxyphenyl-thiosemicarbazones have shown potent activity, in some

cases exceeding that of doxorubicin and cisplatin.[\[6\]](#) Other research has identified 3-cyano-2-substituted pyridines that induce apoptosis in breast cancer cells (MCF-7) with high efficacy.[\[7\]](#) A summary of the cytotoxic activities for selected derivatives is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxic Activity of Selected Methoxypyridine Derivatives

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
4-(4-bromophenyl)-6-(2,5-dichlorophenyl)-2-methoxypyridine-3-carbonitrile	Liver (HepG2)	2.34	[5]
	Prostate (DU145)	1.87	[5]
	Breast (MDA-MB-231)	1.98	[5]
4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorophenyl)-2-methoxypyridine-3-carbonitrile	Liver (HepG2)	1.05	[5]
	Prostate (DU145)	1.35	[5]
	Breast (MDA-MB-231)	1.24	[5]
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide	Varies	0.1 - 0.2	[6]

| 2-(Benzoyloxy)-N'-(3,4-dimethoxybenzylidene)-3-cyanopyridine-6-carbohydrazide | Breast (MCF-7) | 2.0 |[\[7\]](#) |

Antimicrobial Activity of Derivatives

Derivatives of pyridine carboxylic acids have also been investigated for their antimicrobial properties. A structurally related compound, 3-hydroxy-4-methoxypyridine-2-carboxylic acid, has demonstrated antimicrobial activity and serves as a precursor in the synthesis of fungicides for crop protection.[\[4\]](#)

Studies on synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant antibacterial activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2 $\mu\text{g}/\text{mL}$.[\[8\]](#) Furthermore, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid displayed potent activity against MRSA and *Mycobacterium tuberculosis*, with some compounds being four times more active than the standard drug ampicillin.[\[9\]](#) A summary of the antimicrobial activities for selected related compounds is presented in Table 2.

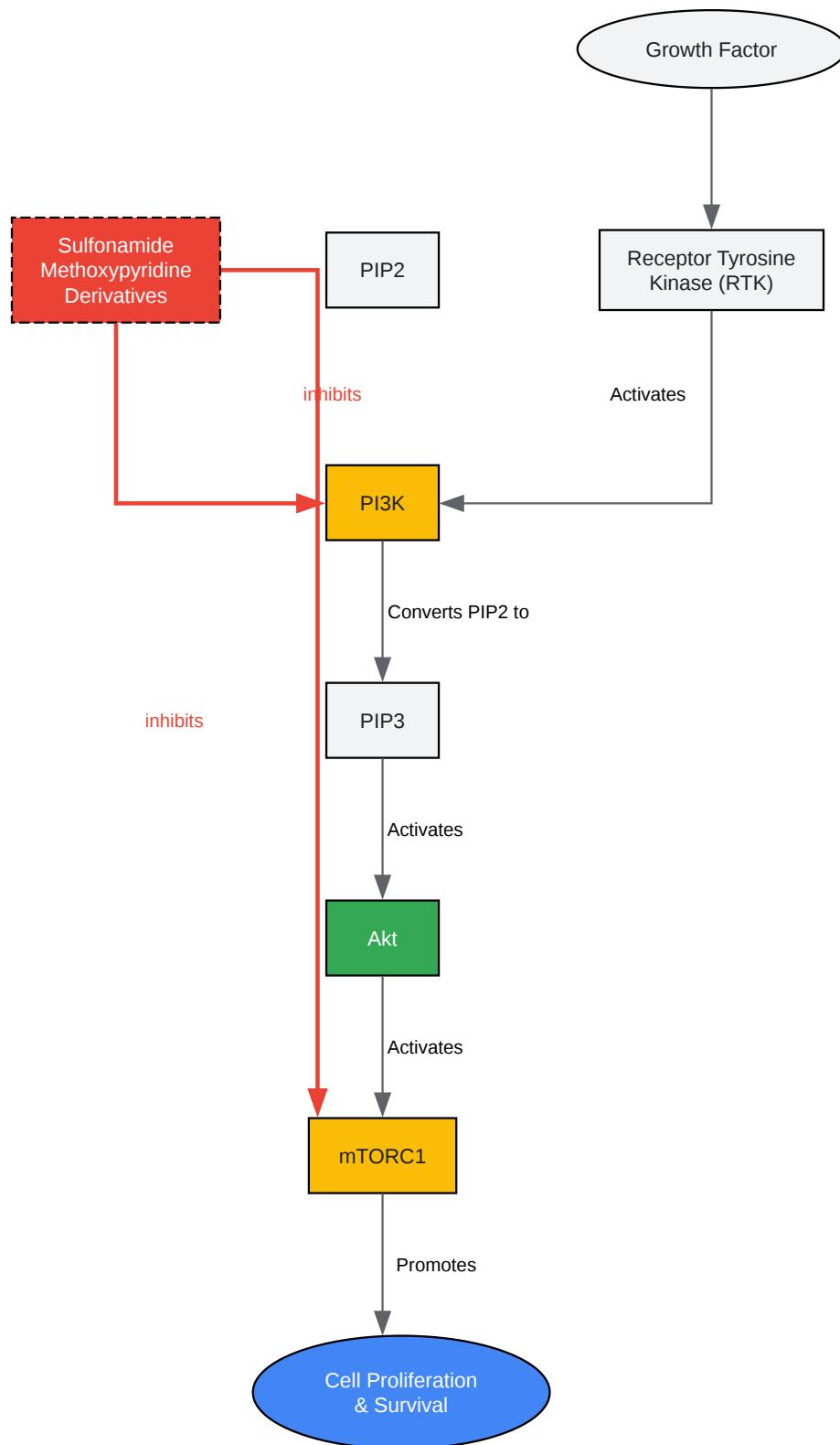
Table 2: Summary of In Vitro Antimicrobial Activity of Selected Related Compounds

Compound Class	Microbial Strain	MIC (μM)	Reference
3-Alkylpyridine Alkaloid Analog	<i>S. aureus</i> (MRSA)	~5 (Converted from 2 $\mu\text{g}/\text{mL}$)	[8]
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide	<i>S. aureus</i> (MRSA, 3 strains)	12	[9]
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide	<i>S. aureus</i> (MRSA, 3 strains)	12	[9]
	<i>M. tuberculosis</i> H37Ra	23	[9]

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | *M. tuberculosis* H37Ra | 24 |[\[9\]](#) |

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key feature in numerous enzyme inhibitors.^[1] A notable example involves sulfonamide methoxypyridine derivatives, which have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).^[10] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[10] The ability of methoxypyridine derivatives to dually inhibit PI3K and mTOR highlights a potential mechanism of action for their anticancer effects.^[10]

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Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Key Experimental Protocols

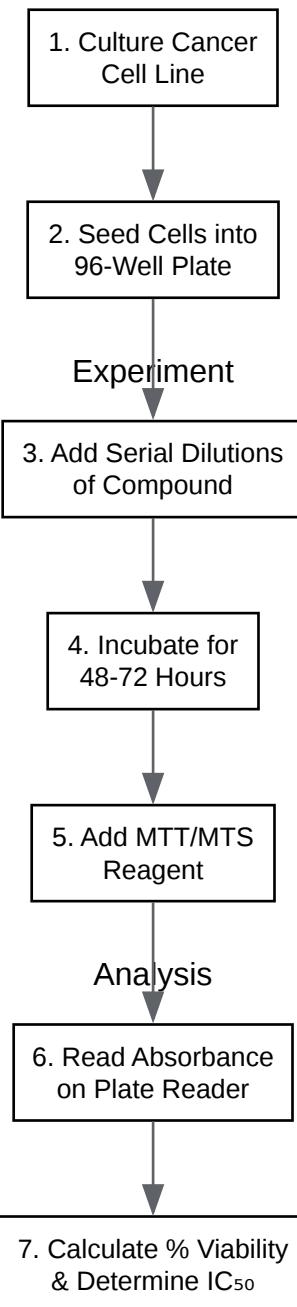
To facilitate further research, this section provides detailed methodologies for assessing the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC_{50}).

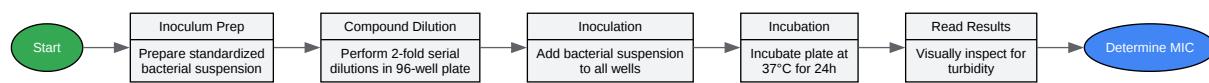
- **Cell Culture:** Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO_2 .
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the plates is replaced with medium containing various concentrations of the compound. A control group receives medium with DMSO only.
- **Incubation:** The plates are incubated for 48 to 72 hours.
- **Viability Assessment:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
- **Data Acquisition:** The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
- **Data Analysis:** The percentage of cell viability is calculated relative to the control. The IC_{50} value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Preparation



Experiment

Analysis

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- To cite this document: BenchChem. [Biological activity of 3-Methoxypyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098498#biological-activity-of-3-methoxypyridine-2-carboxylic-acid>]

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